Compound Description: IMDHI is a molecule that has shown strong antimicrobial activity against E. coli, P. Vulgaris, and B. subtilis bacterial strains. []
Relevance: IMDHI shares the 2,3-dihydro-1H-inden-1-one core structure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. Both compounds feature a substituent at the 2-position of this core structure. []
Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. It demonstrated significant tumor growth inhibition in both A375 melanoma and Colo205 colon cancer xenografts. [, ]
Relevance: GDC-0879 contains the 2,3-dihydro-1H-indenyl substructure, which is also present in 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The difference lies in the substitution pattern and the presence of additional functional groups in GDC-0879. [, ]
Compound Description: This compound is a potent and drug-like G protein-coupled receptor 119 (GPR119) agonist. []
Relevance: This compound features a 2,3-dihydro-1H-inden-1-one scaffold with an amino substituent at the 6-position, similar to 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The primary difference lies in the nature of the substituent attached to the amino group. []
Compound Description: This compound is a novel, potent, efficacious, and orally bioavailable AMPA receptor positive modulator. It shows excellent preclinical pharmacokinetics and CNS penetration. []
Relevance: This compound contains the 2,3-dihydro-1H-indenyl substructure, similar to 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The key difference lies in the substitution pattern at position 2 of the indanyl ring and the presence of a sulfonamide group. []
(2R)-N(4)-Hydroxy-2-(3-hydroxybenzyl)-N(1)-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide and its derivatives
Compound Description: This class of compounds exhibits potent, selective, and orally bioavailable inhibition of aggrecanase. []
Compound Description: MK-0974 is a potent and orally bioavailable calcitonin gene-related peptide receptor antagonist investigated for the treatment of migraine. []
Relevance: While MK-0974 does not share a core structure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, it exemplifies the development of potent and orally bioavailable compounds targeting neurological pathways, suggesting potential applications for structurally related compounds in similar therapeutic areas. []
Compound Description: SYA 40247 is a chiral compound with high affinity binding to the 5-HT7 receptor. []
Relevance: SYA 40247 shares the 2,3-dihydro-1H-inden-1-one core with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, with both featuring a substituent at position 2 of this core. Both compounds also demonstrate interaction with biological targets, suggesting their potential as pharmacologically active scaffolds. []
2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4,7-diphenyloxepine-3-carbonitrile and 5-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-2-imino-6-phenyl-2H-pyran-3-carbonitrile
Compound Description: These compounds are oxepine and pyran derivatives synthesized from indan-1,3-dione. [, ]
Relevance: These compounds share the 1,3-dioxo-2,3-dihydro-1H-inden-2-yl substructure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The difference lies in the presence of oxepine or pyran rings and various substituents. [, ]
Compound Description: These compounds have shown weak to moderate inhibitory activities against α-glucosidase enzyme, making them potential therapeutic agents for type-2 diabetes. []
Relevance: While these compounds do not share a direct structural similarity with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, their investigation in the context of anti-diabetic activity suggests a broader interest in exploring compounds with substituted heterocyclic rings for therapeutic applications. []
Relevance: These compounds share the 2,3-dihydro-1H-inden-2-yl substructure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, emphasizing the versatility of this moiety in medicinal chemistry. Despite targeting a different biological system, their development highlights the exploration of this substructure for various applications, including imaging agents. []
Compound Description: MLT-401, an arylidene indanone derivative, exhibits potent antiproliferative activity against Jurkat cells, a model for cancer cells. It also demonstrates significant free radical scavenging properties. []
Relevance: MLT-401 shares the 2,3-dihydro-1H-inden-1-one core structure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, with both featuring a substituent at the 2-position. This structural similarity, alongside its biological activity, suggests the potential of exploring modifications around the core structure of 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol for anticancer activity. []
2,3-dihydro-1H-inden-2-ylurea derivatives
Compound Description: These are derivatives of 2,3-dihydro-1H-inden-2-ylurea that are explored for their potential pharmaceutical applications. []
Relevance: These compounds share the 2,3-dihydro-1H-inden-2-yl substructure with 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. This similarity highlights the relevance of this substructure in medicinal chemistry and suggests potential therapeutic applications for compounds containing it. []
(3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione benzenesulfonate salt
Compound Description: This compound is a crystalline salt form of a complex piperazinedione derivative. []
Relevance: This compound features a 2,3-dihydro-1H-inden-2-yl substituent, directly connected to the core piperazinedione scaffold. This connection point mirrors the attachment of the 2,3-dihydro-1H-inden-2-yl group in 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol. The compound's structural complexity highlights the diverse applications of the shared substructure in drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.